molecular formula C10H11N3OS B1588445 [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine CAS No. 4871-25-4

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine

Cat. No. B1588445
CAS RN: 4871-25-4
M. Wt: 221.28 g/mol
InChI Key: QBSBVOHLMZHINL-UHFFFAOYSA-N
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Description

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine, also known as MPTH, is a thiazole derivative that has been studied for its potential biological and pharmacological activities. MPTH has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

Antifungal and Antibacterial Properties

  • Antifungal Activity: [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine derivatives have shown promising anti-Candida activity. Studies reveal these derivatives, especially those with aliphatic chains or cycloaliphatic rings at N1-hydrazine and a 4-methyl/4-methoxyphenyl at C4 position of the thiazole nucleus, exhibit significant inhibitory activity against Candida spp., including Candida albicans and Candida glabrata (Carradori et al., 2013). Similar findings were observed in another study focusing on (4-(4-iodophenyl)-thiazol-2-yl)hydrazine derivatives (Secci et al., 2012).
  • Antibacterial Activity: Various derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine, such as Schiff bases containing 2,4-disubstituted thiazole ring, have demonstrated moderate to good antibacterial activity. They have been found effective against bacterial strains like E. coli and Salmonella typhi, and some compounds also showed excellent anti-fungal activity (Bharti et al., 2010).

Anti-Cancer Properties

  • Anti-Proliferative Effects: A series of thiazole compounds including derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine were synthesized and tested for their anti-cancer activity. These compounds exhibited anti-proliferative activity against breast cancer cells MCF7, suggesting their potential as anticancer agents (Sonar et al., 2020).

Other Applications

  • DNA Binding and Cleavage: Certain copper(II) complexes of Schiff base ligands of arylidene-2-(4-(4-bromo/methoxy-phenyl)thiazol-2-yl) hydrazines have been synthesized and evaluated for their DNA cleavage activities. These complexes have shown significant nuclease activity, indicating their potential application in DNA interaction studies (Bharti et al., 2010).
  • Antimicrobial Activities

    Some derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine have displayed antimicrobial activities against various bacterial and fungal strains. This includes derivatives synthesized from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicating their potential as antimicrobial agents (Sah et al., 2014).

  • Anticonvulsant Activity

    Some 3-aryl-4-oxo-thiazolin-2-yl(4-ethoxy-3-methoxy)phenyl hydrazones synthesized from [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine have been evaluated for their anticonvulsant activity, with several derivatives providing protection against pentylenetetrazol-induced convulsions in mice (Dimri & Parmar, 1978).

properties

IUPAC Name

[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSBVOHLMZHINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410259
Record name [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine

CAS RN

4871-25-4
Record name [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PV Sowmya, B Poojary, V Kumar… - Archives of Pharmacal …, 2017 - Springer
In aim of obtaining novel bio-active compounds, a new series of fluorinated 1-(4-(aryl)thiazol-2-yl)-2-((1-(aryl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)hydrazines (5a–t) and 1-(4-(4-aryl)…
Number of citations: 6 link.springer.com
U Nazim, S Narayanan, M Ali… - Journal of the …, 2021 - search.ebscohost.com
In the present study, a series of twelve thiazolyl hydrazone derivatives of 1-indanone was synthesized and characterized by various spectroscopic techniques such as UV-Visible, NMR, …
Number of citations: 2 search.ebscohost.com
S Narayanan - 2021 - search.proquest.com
Colorectal cancer is the third leading cause of cancer related deaths in the United States. Currently, irinotecan, a topoisomerase I inhibitor, is an important anticancer drug approved for …
Number of citations: 2 search.proquest.com
G Mishra, PK Dwivedi, N Verma… - Journal of …, 2022 - pnrjournal.com
Inspired by the well documented inflammation protecting ability of thiazoles, hydrazones and Schiff bases, a novel series of thiazolyl hydrazones were designed and synthesized via …
Number of citations: 2 www.pnrjournal.com
G Mishra, PK Dwivedi, N Verma… - Journal of …, 2022 - pnrjournal.com
An interesting molecular framework comprising of schiff-base linked disubstituted thiazoles (G1-G6) was designed to develop safe and efficacious antimicrobial agents as β-lactamase …
Number of citations: 2 pnrjournal.com

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